Glycyl-L-alanine

説明

特性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXBVLAVMBEQI-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-56-4 |

Source

|

| Record name | L-Alanine, N-glycyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501316691 |

Source

|

| Record name | Glycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-73-6 |

Source

|

| Record name | Glycyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M7GF488BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glycyl-L-alanine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-alanine is a dipeptide composed of glycine and L-alanine, the two simplest proteinogenic amino acids. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological significance. Detailed experimental protocols for the characterization of this dipeptide are also presented. This guide is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

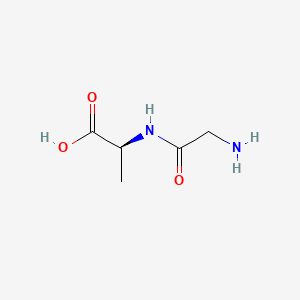

Chemical Structure and Identification

This compound is formed through the condensation of glycine and L-alanine via a peptide bond. Its systematic and molecular identifiers are crucial for unambiguous scientific communication and are summarized below.

Chemical Identifiers

A compilation of the key chemical identifiers for this compound is provided in Table 1.

| Identifier | Value |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]propanoic acid[1][2] |

| SMILES String | C--INVALID-LINK--NC(=O)CN[1] |

| InChI | InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1[1][2] |

| InChIKey | VPZXBVLAVMBEQI-VKHMYHEASA-N[1][2] |

| CAS Number | 3695-73-6[1][2] |

| Molecular Formula | C5H10N2O3[1][2] |

Chemical Structure Diagram

The two-dimensional chemical structure of this compound illustrates the arrangement of its atoms and the peptide bond linking the glycine and L-alanine residues.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various environments and are essential for its application in research and development.

Summary of Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 2.

| Property | Value | Reference |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~230-235°C (with decomposition) | [2][3] |

| Boiling Point (Predicted) | 417.4 ± 30.0 °C | [2][3] |

| pKa | 3.15 (at 25°C) | [2] |

| Water Solubility | 698.6 g/L (at 24.99°C) | [4] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of dipeptides like this compound.

Determination of Melting Point

The melting point of a dipeptide can be determined using Fast Scanning Calorimetry (FSC) to circumvent decomposition that may occur with slower heating methods.[5]

Protocol:

-

A small sample of the dipeptide is placed in the calorimeter.

-

The sample is subjected to a rapid heating and cooling cycle.

-

The melting temperature is identified as the onset temperature of the melting peak in the heat flow curve during the heating step.[4][5]

-

The enthalpy of melting is determined from the area under the melting peak.[5]

Figure 2: Workflow for Melting Point Determination using FSC.

Determination of Solubility

The solubility of a peptide is determined by its amino acid composition and sequence.

Protocol:

-

Attempt to dissolve a small, known amount of the peptide in deionized water.

-

If the peptide is insoluble, determine its net charge at a neutral pH. This compound is neutral.

-

For neutral peptides, organic solvents such as DMSO, acetonitrile, or methanol can be used to aid dissolution.

-

Sonication can be applied to enhance solubility, but care should be taken to avoid heating and potential degradation of the peptide.

-

The concentration of the dissolved peptide can be determined using techniques like UV-Vis spectrophotometry.

Determination of pKa

The pKa values of a peptide can be determined using methods such as capillary zone electrophoresis (CZE) or NMR spectroscopy.[6][7]

Protocol (using CZE):

-

Prepare a series of background electrolytes with varying pH values.

-

Inject a sample of the dipeptide into the capillary filled with a specific pH buffer.

-

Apply a voltage and measure the electrophoretic mobility of the dipeptide.

-

Repeat the measurement at different pH values.

-

Plot the effective electrophoretic mobility against pH. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[7]

Biological Role and Significance

This compound, as a dipeptide, is primarily involved in protein metabolism. It can be hydrolyzed into its constituent amino acids, glycine and L-alanine, which then enter their respective metabolic pathways.

Metabolic Fate

Upon ingestion or cellular uptake, this compound can be cleaved by peptidases into glycine and L-alanine. L-alanine plays a significant role in the Glucose-Alanine Cycle , a crucial metabolic pathway for transporting nitrogen from peripheral tissues to the liver.

In muscle, glucose is metabolized to pyruvate, which can be transaminated by alanine aminotransferase to form L-alanine. This L-alanine is then transported to the liver, where it is converted back to pyruvate. The pyruvate can then be used for gluconeogenesis to produce glucose, which is released back into the bloodstream.

Figure 3: The Glucose-Alanine Cycle.

Conclusion

This compound is a fundamental dipeptide with well-defined chemical and physical properties. Its role as a metabolite, primarily through its constituent amino acids, is of significant interest in understanding cellular metabolism and nitrogen transport. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and similar dipeptides in various scientific and developmental contexts.

References

- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 2. biobasic.com [biobasic.com]

- 3. jpt.com [jpt.com]

- 4. researchgate.net [researchgate.net]

- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Role of Glycyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-alanine, a dipeptide composed of glycine and L-alanine, serves as a metabolite and plays a role in various physiological processes. While its primary function is as an intermediate in protein digestion and metabolism, emerging research suggests its involvement in cytoprotection and cellular transport. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its transport, metabolism, and potential roles in cellular signaling. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of associated pathways to facilitate further research and application in drug development.

Introduction

This compound is a simple dipeptide formed from the amino acids glycine and L-alanine.[1] As a product of protein hydrolysis, it is a transient molecule in the gastrointestinal tract and systemic circulation. Its biological significance extends beyond being a mere building block for protein synthesis. This guide delves into the multifaceted roles of this compound, exploring its transport across biological membranes, its metabolic fate, and its potential to influence cellular functions.

Transport and Absorption

The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter.[2] While direct kinetic data for this compound binding to PEPT1 is not extensively available, studies on similar dipeptides provide insights into its likely transport mechanism.

Peptide Transporter 1 (PEPT1)

PEPT1 is expressed on the apical membrane of intestinal epithelial cells and facilitates the uptake of a broad range of di- and tripeptides.[2] The transport process is driven by a proton gradient. The affinity of PEPT1 for its substrates can vary widely, with reported Km values ranging from micromolar to millimolar concentrations.[2]

Table 1: Affinity of Various Dipeptides for PEPT1

| Dipeptide | Km (mM) | Organism/Cell Line | Reference |

| Glycyl-sarcosine | 0.7 - 2.4 | Caco-2 cells | [3] |

| L-Alanyl-L-alanine | - | Piglet jejunum | [4] |

| Phe-Ψ-Ala | 0.275 ± 0.032 | HeLa cells (PEPT1-overexpressing) | [5] |

Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, is a widely used in vitro model to study intestinal drug and peptide absorption.[6]

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (passages 33-35)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, L-glutamine, penicillin, and streptomycin

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS), buffered to pH 6.5 (apical) and pH 7.4 (basolateral)

-

This compound

-

Lucifer yellow (paracellular permeability marker)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at an optimal density (e.g., 82,000 cells/cm²).[7]

-

Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every other day.

-

Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²). Perform a Lucifer yellow permeability assay to assess paracellular transport.

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add HBSS (pH 6.5) containing a known concentration of this compound to the apical chamber.

-

Add HBSS (pH 7.4) to the basolateral chamber.

-

Incubate at 37°C with gentle shaking.

-

Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Workflow for Caco-2 Permeability Assay

Metabolism and Enzymatic Hydrolysis

Upon absorption, this compound can be hydrolyzed by intracellular dipeptidases into its constituent amino acids, glycine and L-alanine. These amino acids then enter their respective metabolic pathways.

Dipeptidases

Cytosolic dipeptidases are responsible for the hydrolysis of a wide range of dipeptides. The kinetics of this hydrolysis, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding the metabolic fate of this compound.

Table 2: Kinetic Parameters of Dipeptidase Activity on Various Substrates

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Source |

| Porcine Intestinal Dipeptidase | Glycyl-L-leucine | 1.3 | - | - |

| Human Intestinal Dipeptidase | Glycyl-glycine | 0.83 | - | - |

Note: Specific kinetic data for this compound hydrolysis by purified dipeptidases is limited in the available literature.

Metabolic Fate of Glycine and L-alanine

-

Glycine: Can be converted to serine, used in the synthesis of purines, porphyrins, and glutathione, or be degraded via the glycine cleavage system.

-

L-alanine: Plays a key role in the glucose-alanine cycle, where it transports amino groups from muscle to the liver for urea synthesis, while the carbon skeleton is used for gluconeogenesis.[8]

Metabolic Fate of this compound

Biological Roles and Cellular Effects

While direct studies on the specific biological roles of this compound are not abundant, the known functions of its constituent amino acids suggest potential areas of influence.

Cytoprotection

Both glycine and L-alanine have been shown to exert cytoprotective effects, particularly in kidney cells, by stabilizing membrane integrity and preventing cell injury.[9] The proposed mechanism involves the inhibition of chloride channels, which prevents ion influx and subsequent cell swelling and lysis.[10] It is plausible that this compound, upon hydrolysis, contributes to this protective effect by increasing the intracellular concentrations of glycine and L-alanine.

Cellular Signaling

Amino acids are increasingly recognized as signaling molecules that can influence various cellular pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cell proliferation, differentiation, and apoptosis. While high concentrations of glycine have been shown to alter MAPK signaling in the brain, the direct effect of this compound on this pathway requires further investigation.[9]

Drug Development and Applications

The properties of this compound make it a molecule of interest in drug development.

Drug Delivery

The ability of dipeptides to be transported by PEPT1 offers a potential strategy for improving the oral bioavailability of poorly absorbed drugs. By creating a prodrug that links a therapeutic agent to this compound, it may be possible to hijack the PEPT1 transporter for enhanced intestinal absorption.

Prodrug Strategy using this compound

References

- 1. This compound | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The intestinal H+/peptide symporter PEPT1: structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alanine enhances jejunal sodium absorption in the presence of glucose: studies in piglet viral diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanisms of perfused kidney cytoprotection by alanine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Glycyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Glycyl-L-alanine (Gly-Ala), a fundamental dipeptide in biochemical research and pharmaceutical development. It details established chemical and enzymatic synthesis routes, along with robust purification techniques, offering both theoretical understanding and practical experimental protocols.

Synthesis of this compound

The formation of the peptide bond between glycine and L-alanine can be achieved through several distinct strategies, each with its own set of advantages and considerations. The primary methods include solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (SPPS), and enzymatic synthesis.

Chemical Synthesis Strategies

Chemical synthesis of Gly-Ala necessitates the use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence. The choice of protecting group strategy is a critical determinant of the overall synthetic route.

1.1.1. Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a classical approach that involves carrying out the reaction in a homogeneous solvent system. A common strategy employs the benzyloxycarbonyl (Cbz) group for N-terminal protection of glycine and an ester for the C-terminal protection of L-alanine.

Experimental Protocol: Solution-Phase Synthesis of N-(Benzyloxycarbonyl)-Glycyl-L-alanine Methyl Ester

-

Protection of Glycine: N-(Benzyloxycarbonyl)-glycine (Cbz-Gly-OH) is prepared by reacting glycine with benzyl chloroformate under basic conditions.

-

Protection of L-alanine: L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) is prepared by reacting L-alanine with thionyl chloride in methanol.

-

Activation of Cbz-Gly-OH: Cbz-Gly-OH (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is added to activate the carboxyl group.

-

Coupling Reaction: H-Ala-OMe·HCl (1 equivalent) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are added to the activated Cbz-Gly-OH solution. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed successively with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude protected dipeptide, N-Cbz-Gly-L-Ala-OMe.

-

Saponification (optional): If the free acid form is desired, the methyl ester is saponified using a base like sodium hydroxide in a mixture of alcohol and water.

-

Deprotection: The Cbz group is typically removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield this compound.[1]

Figure 2. Solid-phase peptide synthesis (SPPS) cycle for this compound.

Enzymatic Synthesis

Enzymatic synthesis of dipeptides offers a green and highly stereospecific alternative to chemical methods. Proteases, such as penicillin G acylase, can be used to catalyze the formation of the peptide bond under mild conditions.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Enzyme and Substrate Preparation: Immobilized penicillin G acylase is prepared or obtained commercially. The substrates, a glycine derivative (e.g., glycine methyl ester) as the acyl donor and L-alanine as the nucleophile, are dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 6.5).

-

Enzymatic Reaction: The immobilized enzyme is added to the substrate solution. The reaction is carried out at a controlled temperature (e.g., 35°C) with gentle agitation. [2]The pH is maintained at a constant value by the addition of an acid or base as needed.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the formation of Gly-Ala by HPLC.

-

Enzyme Removal: Once the reaction has reached equilibrium or the desired conversion, the immobilized enzyme is removed by filtration.

-

Product Isolation: The product, Gly-Ala, is isolated from the reaction mixture, typically through purification methods such as chromatography or crystallization as described in the following sections.

Quantitative Data for this compound Synthesis

| Synthesis Method | Protecting Groups | Coupling Reagent | Typical Yield | Typical Purity (Crude) | Reference |

| Solution-Phase | Cbz (N-term), OMe (C-term) | DCC/BOP | Good to High | Variable | [1] |

| Solid-Phase (Fmoc) | Fmoc (N-term) | HBTU/HATU | >70% | 50-85% | [3][4] |

| Enzymatic | None (esterified acyl donor) | Penicillin G Acylase | Up to 50% | Variable | [2] |

Purification of this compound

The crude this compound obtained from synthesis contains various impurities, including unreacted starting materials, byproducts, and in the case of SPPS, truncated or deletion sequences. Therefore, robust purification methods are essential to obtain a high-purity product.

Crystallization

Crystallization is a cost-effective and scalable method for purifying dipeptides. It relies on the differences in solubility between the desired product and impurities in a given solvent system.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: A suitable solvent or solvent mixture is selected in which Gly-Ala has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents include water, ethanol, or mixtures thereof.

-

Dissolution: The crude Gly-Ala is dissolved in the minimum amount of the chosen solvent at an elevated temperature.

-

Cooling: The solution is slowly cooled to allow for the formation of crystals. The cooling rate can influence crystal size and purity.

-

Crystal Collection: The crystals are collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Crystallization Workflow

Figure 3. General workflow for the purification of this compound by crystallization.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reversed-phase HPLC (RP-HPLC) is a powerful technique for achieving high-purity peptides. It separates molecules based on their hydrophobicity.

Experimental Protocol: Preparative RP-HPLC of this compound

-

Column and Mobile Phase Selection: A preparative C18 column is typically used. The mobile phase usually consists of two solvents: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). [5][6]2. Method Development (Analytical Scale): An analytical scale separation is first developed to determine the optimal gradient conditions for separating Gly-Ala from its impurities.

-

Sample Preparation: The crude Gly-Ala is dissolved in a small amount of the initial mobile phase composition.

-

Preparative Run: The sample is injected onto the equilibrated preparative column, and a gradient of increasing Solvent B is run to elute the components.

-

Fraction Collection: Fractions are collected as the peaks elute from the column.

-

Purity Analysis: The purity of each fraction is analyzed by analytical HPLC.

-

Pooling and Lyophilization: Fractions containing the pure Gly-Ala are pooled, and the solvent is removed by lyophilization to obtain the final purified product.

Quantitative Data for Preparative HPLC Purification

| Parameter | Typical Value/Range | Factors Influencing the Parameter | Reference |

| Final Peptide Purity | >95% to >99% | Optimization of HPLC method, fraction collection strategy | [5] |

| Recovery Rate | 30-70% | Crude purity, peptide solubility, loading amount, gradient slope | [5] |

| Loading Capacity (Preparative) | 1-100 mg per injection | Column dimensions, particle size, peptide characteristics | [5] |

| Elution Acetonitrile (ACN) % | 20-60% | Peptide hydrophobicity, column chemistry, mobile phase additives | [5] |

Electrodialysis

Electrodialysis is a membrane-based separation process that is particularly useful for desalting peptide solutions. It utilizes ion-exchange membranes and an electric potential to remove charged impurities (salts) from a solution containing a neutral or zwitterionic species like Gly-Ala at its isoelectric point.

Experimental Protocol: Electrodialysis of this compound Solution

-

System Setup: An electrodialysis stack is assembled with alternating cation and anion exchange membranes between two electrodes.

-

Solution Preparation: The crude Gly-Ala solution is adjusted to its isoelectric point (pI) to minimize its net charge and thus its migration towards the membranes.

-

Electrodialysis Process: The Gly-Ala solution is circulated through the diluate compartments, while an electrolyte solution is circulated through the concentrate compartments. A direct current is applied across the electrodes.

-

Desalination: The salt ions migrate through the ion-exchange membranes into the concentrate stream, leaving the desalted Gly-Ala solution in the diluate stream.

-

Process Monitoring: The conductivity of the diluate stream is monitored to determine the extent of desalination.

-

Product Recovery: The desalted Gly-Ala solution is collected from the diluate stream.

Quantitative Data for Electrodialysis Purification

| Parameter | Typical Value/Range | Factors Influencing the Parameter | Reference |

| Desalination Degree | >70% | Membrane type, applied voltage, initial salt concentration | [7][8] |

| Amino Acid Loss | <10% (optimized) | pH of the feed solution, current density | [7] |

Purification Methods Logic Diagram

Figure 4. Overview of purification methods for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. researchgate.net [researchgate.net]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desalination of Neutral Amino Acid Solutions in an Electromembrane System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Glycyl-L-alanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Glycyl-L-alanine, including its fundamental physicochemical properties, and insights into its biological relevance and applications in research. While this compound is a relatively simple molecule, it serves as an invaluable tool in various scientific disciplines, particularly in the study of peptide transport mechanisms and as a substrate for peptidases. This document summarizes key data and provides illustrative experimental approaches for its investigation.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 3695-73-6 | [1] |

| Molecular Formula | C₅H₁₀N₂O₃ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]propanoic acid | [1] |

| Synonyms | Gly-Ala, N-Glycyl-L-alanine | [1] |

Biological Significance and Research Applications

This compound, a dipeptide formed from glycine and L-alanine, serves as a model substrate in a variety of biological studies. Its primary research applications include:

-

Peptide Transport Studies: Di- and tripeptides are absorbed in the intestine via the peptide transporter 1 (PepT1). This compound is frequently used as a model dipeptide to study the kinetics and specificity of this transporter and others involved in peptide uptake by cells.

-

Enzymatic Assays: It is a substrate for various peptidases, the enzymes responsible for breaking peptide bonds. Assays using this compound can be employed to characterize the activity and inhibition of these enzymes.

-

Drug Delivery Research: The high-capacity intestinal peptide transport system is a target for improving the oral bioavailability of certain drugs. By creating prodrugs that mimic dipeptides like this compound, it is possible to hijack this transport mechanism for enhanced drug absorption.

-

Metabolomics: As a naturally occurring dipeptide, this compound can be a metabolite in various biological systems, and its detection and quantification can be relevant in metabolic studies.

Experimental Methodologies

While specific, detailed protocols for this compound are often developed and optimized in individual laboratories, this section provides an illustrative workflow for a common application: the characterization of dipeptide transport in a cellular model.

General Workflow for a Cellular Dipeptide Transport Assay

The following diagram outlines a typical experimental workflow for investigating the transport of this compound into cultured cells.

Signaling Pathways

Current scientific literature does not point to a specific signaling pathway that is directly initiated or modulated by this compound itself. The biological effects of its constituent amino acids, glycine and L-alanine, are well-documented to be involved in various metabolic and signaling pathways. For instance, L-alanine can influence insulin secretion and cellular metabolism[2]. However, the dipeptide is primarily recognized for its role as a transport substrate rather than a signaling molecule.

The diagram below illustrates a conceptual relationship where this compound's primary interaction is with a peptide transporter, leading to an increase in intracellular amino acid concentration, which may then indirectly influence downstream cellular processes.

Conclusion

This compound is a fundamental dipeptide with significant utility in biochemical and pharmaceutical research. Its well-defined physical and chemical properties make it an excellent tool for studying peptide transport and enzyme kinetics. While it is not known to be a direct signaling molecule, its transport and subsequent hydrolysis can impact cellular amino acid pools, thereby indirectly influencing cellular metabolism and other processes. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile dipeptide.

References

Solubility Profile of Glycyl-L-alanine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of the dipeptide Glycyl-L-alanine in aqueous and organic solvent systems. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures. The information is intended to serve as a practical resource for laboratory work involving this compound, facilitating formulation development, and enabling further research into its physicochemical properties.

Introduction

This compound (Gly-Ala), a dipeptide composed of glycine and L-alanine, is a fundamental molecule in biochemical and pharmaceutical research. Its solubility is a critical physicochemical parameter that influences its biological absorption, formulation feasibility, and overall application in various scientific contexts.[1] Understanding the solubility of Gly-Ala in different solvent systems is paramount for its effective use in drug delivery, cell culture, and other biomedical applications. This guide provides an in-depth analysis of its solubility in water and offers insights into its behavior in organic solvents.

Aqueous Solubility of this compound

This compound exhibits high solubility in water. This characteristic is attributed to its polar nature, stemming from the presence of amino and carboxyl groups, which readily form hydrogen bonds with water molecules. The quantitative solubility of this compound in water at different temperatures is summarized in the table below.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Temperature (K) | Solubility (g/L) | Solubility (mol/kg) |

| 24.99 | 298.14 | 698.6[1][2] | Not Reported |

| 25.00 | 298.15 | Not Reported | ~4.78[1] |

Note: The reported values are from different sources and may have been determined using different experimental methodologies.

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is less extensively documented with precise quantitative data compared to its aqueous solubility. Generally, peptides with a high content of non-polar or polar uncharged amino acids are more soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[3]

Studies have focused on the thermochemical aspects of this compound's dissolution in aqueous mixtures of various organic solvents, including ethanol, 1-propanol, 2-propanol, acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide.[1][4] These studies primarily report on the enthalpies of dissolution and transfer, providing insights into the energetic favorability of solvation in these mixed systems rather than absolute solubility values in the pure organic solvents.[1][4]

For practical laboratory applications, it is recommended to first attempt to dissolve highly hydrophobic peptides in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before diluting with an aqueous buffer.[3]

Experimental Protocols for Solubility Determination

The determination of peptide solubility is a crucial step in its characterization. Several established methods are employed, each with its own advantages and limitations.

Gravimetric Method

The gravimetric method is a traditional and straightforward technique for determining solubility.

Methodology:

-

An excess amount of the peptide is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear supernatant is carefully transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the dried solute is weighed again.

-

The solubility is calculated from the mass of the dissolved peptide and the volume of the solvent used.

Photometric (UV-Vis Spectrophotometry) Method

This method is suitable for peptides that possess a chromophore or can be derivatized to produce a colored compound.

Methodology:

-

A calibration curve of absorbance versus concentration is prepared using a series of standard solutions of the peptide in the solvent of interest.

-

A saturated solution is prepared as described in the gravimetric method.

-

After filtration, the saturated solution is diluted to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.

-

The concentration of the peptide in the diluted solution is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

Fast Scanning Calorimetry (FSC)

For biomolecules like peptides that may decompose upon heating, conventional methods for determining melting properties (which are used in some solubility prediction models) can be unreliable. Fast Scanning Calorimetry (FSC) is an advanced technique that overcomes this limitation.

Methodology:

-

A small sample of the peptide is subjected to very high heating and cooling rates (e.g., up to 20,000 K/s).

-

This rapid scanning allows for the measurement of the melting temperature and enthalpy of fusion before thermal decomposition can occur.

-

These experimentally determined melting properties can then be used as inputs for thermodynamic models, such as PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory), to predict the solubility of the peptide in various solvents.

Powder X-ray Diffraction (PXRD)

To ensure the accuracy of solubility data, it is important to identify the solid-state form of the peptide that is in equilibrium with the saturated solution. PXRD is used for this purpose.

Methodology:

-

After the solubility experiment, the remaining undissolved solid is collected.

-

The solid is analyzed using a powder X-ray diffractometer.

-

The resulting diffraction pattern is compared with the patterns of known crystalline forms of the peptide to confirm its polymorphic identity.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a peptide like this compound.

Caption: Experimental workflow for peptide solubility determination.

Conclusion

This compound is a highly water-soluble dipeptide, a property that is advantageous for many of its applications. While its solubility in pure organic solvents is not as well-quantified, the available thermochemical data provides valuable insights into its behavior in aqueous-organic mixtures. The selection of an appropriate experimental protocol for solubility determination is critical for obtaining accurate and reliable data. This guide serves as a foundational resource for researchers working with this compound, providing essential data and methodologies to support their research and development endeavors.

References

Glycyl-L-alanine: A Key Dipeptide Metabolite in Cellular Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-alanine (Gly-Ala) is a dipeptide composed of glycine and L-alanine. As a product of protein digestion and endogenous protein turnover, Gly-Ala serves as a metabolite that intersects with various fundamental biochemical pathways. Its transport into cells is primarily mediated by proton-coupled oligopeptide transporters, and its subsequent hydrolysis by intracellular peptidases releases glycine and L-alanine, which then enter their respective metabolic fates. While not a direct signaling molecule in the classical sense, the metabolic flux of this compound and its constituent amino acids can influence key cellular signaling networks, including the mTORC1 and AMPK pathways, which are central regulators of cell growth, metabolism, and homeostasis. This technical guide provides a comprehensive overview of this compound's role in biochemical pathways, details experimental protocols for its quantification, and visualizes its metabolic context through signaling and workflow diagrams.

Introduction

Dipeptides, the smallest class of peptides, are increasingly recognized for their roles beyond simple protein building blocks. This compound, a dipeptide formed from the amino acids glycine and L-alanine, is a key metabolite in mammalian systems[1]. It is generated through the digestion of dietary proteins and the breakdown of endogenous proteins. The absorption and cellular uptake of this compound are facilitated by specific transport systems, and its subsequent breakdown provides a source of amino acids for various metabolic processes. Understanding the biochemical journey of this compound is crucial for researchers in nutrition, metabolism, and drug development, as it sheds light on amino acid homeostasis and its influence on cellular signaling.

Biochemical Pathways Involving this compound

The metabolic journey of this compound involves its transport across cellular membranes, its enzymatic breakdown, and the entry of its constituent amino acids into central metabolic pathways.

Transport of this compound

The uptake of di- and tripeptides, including this compound, from the intestinal lumen and their reabsorption in the kidneys are primarily mediated by proton-coupled oligopeptide transporters (POTs)[2]. The two major transporters in mammals are PepT1 and PepT2.

-

PepT1 (SLC15A1): This is a low-affinity, high-capacity transporter predominantly found in the brush-border membrane of intestinal epithelial cells. It plays a crucial role in the absorption of dietary di- and tripeptides.

-

PepT2 (SLC15A2): This is a high-affinity, low-capacity transporter mainly expressed in the apical membrane of renal tubular cells, where it is responsible for reabsorbing peptides from the glomerular filtrate[2]. It is also found in other tissues, including the brain and lungs[2].

The transport mechanism involves the co-transport of the dipeptide with a proton (H+), making it an electrogenic process driven by an inwardly directed proton gradient.

Enzymatic Degradation of this compound

Once inside the cell, this compound is hydrolyzed into its constituent amino acids, glycine and L-alanine, by intracellular peptidases[3][4]. While a multitude of peptidases exist, key enzymes involved in the hydrolysis of small peptides include:

-

Cytosolic Peptidases: A variety of dipeptidases are present in the cytoplasm of enterocytes and other cells. These enzymes exhibit broad substrate specificities and are responsible for the final breakdown of absorbed dipeptides[3][4]. Studies have indicated that dipeptides like glycylleucine are hydrolyzed within the cytosol of enterocytes[3].

-

Dipeptidyl Peptidase IV (DPPIV/CD26): This serine protease is a transmembrane glycoprotein found on the surface of many cell types. While its primary substrates are peptides with a proline or alanine residue at the penultimate (P1) position, it has been shown to cleave dipeptides from the N-terminus of polypeptides[2][5][6]. Given its specificity for X-Ala sequences, DPPIV could potentially be involved in the extracellular or membrane-bound hydrolysis of this compound.

The released glycine and L-alanine then enter their respective metabolic pathways.

Metabolic Fate of Glycine and L-alanine

-

Glycine Metabolism: Glycine is a versatile amino acid involved in numerous metabolic processes, including the synthesis of purines, porphyrins, creatine, and glutathione. It can also be converted to serine or enter the one-carbon metabolism pathway[7].

-

L-alanine Metabolism: L-alanine is a key player in the glucose-alanine cycle, a process that transports amino groups from the muscle to the liver for urea synthesis, while the carbon skeleton is used for gluconeogenesis[8]. Alanine can be readily converted to pyruvate through the action of alanine aminotransferase (ALT), linking its metabolism directly to glycolysis, gluconeogenesis, and the citric acid cycle[9][10].

Quantitative Data

| Metabolite | Biological Matrix | Concentration (µmol/L) |

| Glycine | Human Plasma | 150 - 350 |

| L-alanine | Human Plasma | 250 - 550 |

Note: These are approximate physiological ranges and can vary based on factors such as age, diet, and health status.

Experimental Protocols

The quantification of this compound in biological samples is best achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Sample Preparation: Protein Precipitation

This protocol is a general procedure for the extraction of small molecules like dipeptides from plasma or serum.

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

-

Protein Precipitation:

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (or methanol).

-

For improved protein precipitation, a solution of 10% trichloroacetic acid (TCA) in water can be used, typically in a 1:5 ratio of TCA solution to sample.

-

Vortex the mixture vigorously for 30 seconds.

-

-

Centrifugation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Given the hydrophilic nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.

-

Chromatographic System: A UHPLC system capable of binary gradient elution.

-

Column: A HILIC column (e.g., an amide- or silica-based stationary phase) with dimensions such as 2.1 x 100 mm and a particle size of 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 95% B

-

1-5 min: Linear gradient from 95% to 50% B

-

5-6 min: Hold at 50% B

-

6-6.1 min: Return to 95% B

-

6.1-8 min: Re-equilibration at 95% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Precursor Ion (Q1): m/z 147.1 (for [M+H]+ of this compound).

-

Product Ions (Q3): Characteristic fragment ions of this compound (e.g., m/z 72.1 from the alanine moiety and m/z 57.1 from the glycine moiety). The exact transitions should be optimized by infusing a standard solution of this compound.

-

-

Data Analysis: Quantification is performed by constructing a calibration curve using a series of standard solutions of this compound of known concentrations. The peak area of the analyte is normalized to the peak area of an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

Signaling Pathways and Logical Relationships

While direct signaling roles for this compound are not established, its metabolic products, particularly L-alanine, can influence key cellular signaling pathways that sense nutrient availability.

Influence on the mTORC1 Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is highly dependent on amino acid availability[1][2][5][11]. Amino acids, including leucine, arginine, and glutamine, signal to activate mTORC1, primarily through the Rag GTPases which promote the translocation of mTORC1 to the lysosomal surface for activation[2][5]. Although this compound itself is not a known direct activator, its hydrolysis provides L-alanine, which contributes to the intracellular amino acid pool that is sensed by the mTORC1 pathway.

Caption: Amino acid sensing and activation of the mTORC1 pathway.

Influence on the AMPK Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio)[9][12][13][14]. Recent studies have shown that L-alanine can acutely activate AMPK in hepatic cells[14]. This activation appears to be mediated by the intracellular metabolism of alanine, which leads to a reduction in TCA cycle metabolites and an increase in the AMP/ATP ratio. By contributing to the intracellular L-alanine pool, the hydrolysis of this compound can indirectly influence AMPK activity.

Caption: L-alanine-mediated activation of the AMPK pathway.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for the analysis of this compound and the logical relationship of its metabolism.

Caption: Workflow for the quantification of this compound.

Caption: Metabolic context and influence of this compound.

Conclusion

This compound is a significant metabolite that provides a direct link between protein turnover and central carbon metabolism. Its efficient absorption and intracellular hydrolysis ensure a steady supply of glycine and L-alanine for various biosynthetic and energy-producing pathways. While not a signaling molecule itself, the metabolic fate of its constituent amino acids can modulate the activity of key nutrient-sensing pathways like mTORC1 and AMPK. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling further research into its precise physiological roles and its potential as a biomarker or therapeutic target in various metabolic and disease states. Future studies focusing on the specific intracellular peptidases responsible for its hydrolysis and a more detailed investigation into its indirect effects on signaling cascades will further enhance our understanding of this important dipeptide.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 [mdpi.com]

- 3. Intracellular hydrolysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane and intracellular hydrolysis of peptides: differentiation, role and interrelations with transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dawn of the age of amino acid sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. q2labsolutions.com [q2labsolutions.com]

- 8. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. The Central Role of mTORC1 in Amino Acid Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. AMPK [collab.its.virginia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Zwitterionic Nature of Glycyl-L-alanine in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-alanine (Gly-Ala), a dipeptide formed from the amino acids glycine and L-alanine, serves as a fundamental model for understanding the solution chemistry of peptides. Its behavior in aqueous environments is governed by the ionization states of its terminal amino and carboxyl groups. This guide provides a comprehensive overview of the zwitterionic nature of this compound, detailing the quantitative parameters that define its charge characteristics in solution and the experimental protocols used to determine these properties. A clear understanding of the zwitterionic properties of peptides is crucial in various fields, including biochemistry, pharmacology, and drug development, as it influences solubility, membrane permeability, and interactions with biological targets.

Zwitterionic Nature and pH-Dependent Equilibrium

In aqueous solution, this compound exists as a mixture of three ionic forms: a cation, a zwitterion, and an anion. The predominant form is dependent on the pH of the solution.

-

At low pH (acidic conditions): The carboxyl group is protonated (-COOH), and the amino group is also protonated (-NH3+), resulting in a net positive charge. This form is the cation .

-

At a specific pH, known as the isoelectric point (pI): The carboxyl group is deprotonated (-COO-), and the amino group is protonated (-NH3+). The positive and negative charges balance, resulting in a net neutral molecule. This dipolar ion is the zwitterion .

-

At high pH (alkaline conditions): The amino group is deprotonated (-NH2), and the carboxyl group remains deprotonated (-COO-), resulting in a net negative charge. This form is the anion .

The equilibrium between these forms is a critical aspect of the dipeptide's chemical behavior.

Quantitative Data

The acid-base properties of this compound are quantitatively described by its pKa values and its isoelectric point (pI). The pKa is the pH at which half of the molecules of a specific ionizable group are protonated and half are deprotonated. For this compound, there are two pKa values of interest: pKa1 for the C-terminal carboxyl group and pKa2 for the N-terminal amino group.

| Parameter | Functional Group | Value |

| pKa1 | C-terminal Carboxyl (-COOH) | 3.15 |

| pKa2 | N-terminal Amino (-NH3+) | 8.13 |

| pI | Isoelectric Point | 5.64 |

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a dipeptide with no ionizable side chains, the pI can be calculated as the average of the two pKa values:

pI = (pKa1 + pKa2) / 2

For this compound:

pI = (3.15 + 8.13) / 2 = 5.64

Visualization of pH-Dependent Equilibrium

The relationship between the pH of the solution and the predominant ionic form of this compound can be visualized as a logical flow.

Experimental Protocols for pKa Determination

The determination of pKa values is fundamental to characterizing the zwitterionic nature of peptides. Several robust experimental methods are employed for this purpose.

Potentiometric Titration

Potentiometric titration is a classical and widely used method for determining pKa values.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 10 mM) is prepared in deionized water.

-

Initial pH Adjustment: The pH of the solution is adjusted to a low value (e.g., pH 2) using a standard acid solution (e.g., 0.1 M HCl) to ensure the dipeptide is fully protonated.

-

Titration: The solution is then titrated with a standard base solution (e.g., 0.1 M NaOH) of known concentration. The base is added in small, precise increments.

-

pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of inflection on the curve). The first midpoint corresponds to pKa1, and the second to pKa2.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used to determine pKa values by monitoring changes in the spectral properties of the molecule as a function of pH.

5.2.1. UV-Vis Spectroscopy

Methodology:

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10) are prepared.

-

Sample Preparation: A stock solution of this compound is prepared and then diluted to a constant concentration in each of the buffer solutions.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength that shows a significant change upon ionization is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., D2O to avoid the large water signal in 1H NMR).

-

pH Titration: The pH of the NMR sample is incrementally adjusted by adding small amounts of a standard acid or base.

-

Spectral Acquisition: An NMR spectrum (typically 1H or 13C) is acquired at each pH point.

-

Data Analysis: The chemical shifts of nuclei close to the ionizable groups will change as a function of pH. A plot of the chemical shift of a specific nucleus versus pH will yield a sigmoidal titration curve. The pKa is the pH at the inflection point of this curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio.

Methodology:

-

Buffer System: A series of background electrolytes (buffers) with different pH values are prepared.

-

Sample Injection: A small plug of the this compound solution is injected into a capillary filled with a specific pH buffer.

-

Electrophoresis: A high voltage is applied across the capillary, causing the charged molecules to migrate.

-

Detection: The migration time of the dipeptide is measured by a detector at the end of the capillary.

-

Data Analysis: The effective electrophoretic mobility is calculated from the migration time. A plot of the effective mobility versus the pH of the buffer will produce a sigmoidal curve. The pKa value is determined from the pH at the inflection point of this curve.

Conclusion

The zwitterionic nature of this compound in solution is a key determinant of its physicochemical properties and biological activity. A thorough understanding of its pKa values and isoelectric point is essential for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. The experimental protocols outlined in this guide provide robust methods for the accurate determination of these crucial parameters, enabling precise control and prediction of the behavior of this and other small peptides in various aqueous environments. This knowledge is fundamental for applications ranging from peptide synthesis and purification to the design of peptide-based therapeutics.

Spectroscopic Data for Glycyl-L-alanine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the dipeptide Glycyl-L-alanine, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data for easy reference and comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For peptides like this compound, IR spectroscopy is particularly useful for characterizing the amide bonds and other key structural features. The data presented here was obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy on a solid sample.

1.1. Data Presentation: IR Absorption Bands

The following table summarizes the characteristic IR absorption bands for solid-state this compound. The assignments are based on typical vibrational modes for peptides and their constituent amino acids.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3000 | Strong, Broad | N-H stretching vibrations (amine and amide) |

| ~3000 - 2800 | Medium | C-H stretching vibrations (aliphatic) |

| ~1650 | Strong | Amide I band (C=O stretching) |

| ~1540 | Strong | Amide II band (N-H bending and C-N stretching) |

| ~1450 | Medium | C-H bending vibrations (CH₃ and CH₂) |

| ~1400 | Medium | C-O stretching (carboxylate) |

| ~1300 - 1200 | Medium | Amide III band (C-N stretching and N-H bending) |

| Below 1000 | Variable | Fingerprint region, various bending and stretching modes |

1.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the steps for acquiring an ATR-FTIR spectrum of a solid peptide sample like this compound.[1][2]

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Compression: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are used to elucidate its structure in solution.

2.1. Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in a D₂O solvent. Chemical shifts are reported in parts per million (ppm) relative to a reference standard. The data is based on typical values for amino acid residues in peptides and data from the closely related dipeptide L-Alanyl-L-alanine.[3]

¹H NMR Chemical Shifts (in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Alanine α-CH | ~4.0 - 4.2 | Quartet | ~7.2 |

| Glycine α-CH₂ | ~3.8 - 3.9 | Singlet | - |

| Alanine β-CH₃ | ~1.4 - 1.5 | Doublet | ~7.2 |

Note: Amide (N-H) and carboxylic acid (O-H) protons are typically not observed in D₂O due to rapid exchange with the solvent.

¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Chemical Shift (ppm) |

| Alanine C=O (Carboxyl) | ~178 - 180 |

| Glycine C=O (Amide) | ~172 - 174 |

| Alanine α-C | ~52 - 54 |

| Glycine α-C | ~43 - 45 |

| Alanine β-C | ~18 - 20 |

2.2. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of a dipeptide like this compound in an aqueous solution.[4]

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved. A small amount of a suitable internal standard (e.g., DSS or TSP) can be added for chemical shift referencing.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse.

-

Acquire the Free Induction Decay (FID). Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Apply a solvent suppression technique if the residual HOD signal is too intense.

-

-

¹³C NMR Spectrum Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Use a pulse program with proton decoupling to simplify the spectrum and improve sensitivity.

-

Acquire the FID. A larger number of scans (e.g., 1024 or more) will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a dipeptide such as this compound.

References

Methodological & Application

Application Notes and Protocols: Glycyl-L-alanine in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the utilization of the dipeptide Glycyl-L-alanine (Gly-Ala) as a building block in solution-phase peptide synthesis. The use of dipeptide fragments can streamline the synthesis of longer peptides by reducing the number of individual coupling and deprotection steps, potentially improving overall efficiency and purity of the final product.

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble using solid-phase methods. The fragment condensation approach, where pre-synthesized peptide fragments are coupled together, is a key strategy in solution-phase synthesis. This compound, a simple dipeptide, can be a useful building block in this approach. Its incorporation as a single unit can circumvent potential side reactions and racemization associated with the individual coupling of glycine and alanine residues.

This document outlines the preparation of N-terminally protected this compound and its subsequent use in the synthesis of a model tripeptide, Glycyl-L-alanyl-L-phenylalanine.

Synthesis of N-Protected this compound

To be used as a building block, the N-terminus of this compound must be protected to prevent self-polymerization during the subsequent coupling reaction. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose, being stable under coupling conditions and readily removable with mild acid.

Experimental Protocol: Synthesis of Boc-Gly-L-Ala-OH

This protocol details the synthesis of N-Boc-Glycyl-L-alanine (Boc-Gly-L-Ala-OH) via the coupling of Boc-glycine-N-hydroxysuccinimide ester (Boc-Gly-OSu) with L-alanine.

Materials:

-

Boc-Gly-OSu (N-Boc-glycine-N-hydroxysuccinimide ester)

-

L-Alanine (H-Ala-OH)

-

Triethylamine (TEA)

-

Dimethylsulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Hexane

-

0.2 N Hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Boc-Gly-OSu (7.67 g, 28.2 mmol) in 10 mL of dimethylsulfoxide.

-

In a separate flask, prepare a solution of L-alanine (3.76 g, 42.3 mmol) and triethylamine (5.89 mL, 42.3 mmol) in 20 mL of water.

-

Add the Boc-Gly-OSu solution to the L-alanine solution and stir the mixture overnight at room temperature.

-

Remove any precipitate that forms by filtration.

-

Dilute the remaining solution with water and acidify with hydrochloric acid.

-

Extract the product from the aqueous phase by adding ethyl acetate.

-

Wash the ethyl acetate extract with 0.2 N hydrochloric acid and then with a saturated sodium chloride solution prepared in 0.2 N hydrochloric acid.

-

Dry the washed ethyl acetate solution over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to yield a foamy product.

-

Crystallize the product from an ethyl acetate:hexane mixture to obtain pure Boc-Gly-L-Ala-OH.

Quantitative Data:

| Product | Starting Materials | Yield (g) | Melting Point (°C) |

| Boc-Gly-L-Ala-OH | Boc-Gly-OSu, H-Ala-OH | 2.88 | 128-130 |

Application of Boc-Gly-L-Ala-OH in Tripeptide Synthesis

Once prepared, the N-protected this compound can be used as a carboxylic component in a subsequent peptide coupling reaction to elongate the peptide chain. This section provides a general protocol for the synthesis of a model tripeptide, Boc-Gly-L-Ala-L-Phe-OMe, using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent. DEPBT is known for its efficiency and remarkable resistance to racemization.

Logical Workflow for Tripeptide Synthesis

The following diagram illustrates the logical steps involved in the synthesis of the tripeptide Boc-Gly-L-Ala-L-Phe-OMe from the prepared Boc-Gly-L-Ala-OH.

Experimental Protocol: Synthesis of Boc-Gly-L-Ala-L-Phe-OMe using DEPBT

This protocol describes a general procedure for the coupling of Boc-Gly-L-Ala-OH with L-phenylalanine methyl ester (H-L-Phe-OMe) using DEPBT.[1]

Materials:

-

Boc-Gly-L-Ala-OH

-

L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)

-

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve Boc-Gly-L-Ala-OH (1.0 eq) and H-L-Phe-OMe·HCl (1.1 eq) in anhydrous THF.

-

To the solution, add Et₃N or DIPEA (2.5 eq) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

-

Add DEPBT (1.1 - 1.2 eq) to the reaction mixture. For couplings involving amino acids highly susceptible to epimerization, it is recommended to cool the mixture to 0°C before adding DEPBT.

-

Stir the reaction mixture for 1 to 2 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter to remove any solid byproducts and rinse the solid with a small amount of THF.

-

Evaporate the solvent in vacuo to obtain the crude peptide.

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude tripeptide.

-

Purify the crude product by crystallization or column chromatography.

Expected Quantitative Data:

| Product | Key Reactants | Coupling Reagent | Expected Yield Range (%) |

| Boc-Gly-L-Ala-L-Phe-OMe | Boc-Gly-L-Ala-OH, H-L-Phe-OMe | DEPBT | 70 - 95 |

Alternative Coupling Protocols